Retigabine dihydrochloride, also known as ezogabine, is a novel antiepileptic drug that has garnered attention due to its unique mechanism of action, which involves the modulation of neuronal potassium channels, specifically the KCNQ (Kv7) family710. This drug has shown promise in the treatment of epilepsy and has potential applications in other conditions characterized by neuronal hyperexcitability, such as neuropathic pain and affective disorders79.
Retigabine has been shown to have a broad spectrum of activity in animal models of electrically-induced and chemically-induced epileptic seizures7. Clinical trials have indicated that retigabine is effective as an add-on therapy in refractory epileptic patients, with the major adverse effects being dizziness, somnolence, and fatigue9. Its unique mechanism of action complements the existing antiepileptic drugs, making it a valuable addition to the therapeutic arsenal for epilepsy management.
Neuropathic pain conditions, which are sometimes resistant to conventional analgesics, have been reported to respond to antiepileptic drugs. Retigabine has been found to relieve pain-like behaviors in animal models of neuropathic pain, suggesting its utility in treating this challenging condition7.
Retigabine has been observed to reduce unconditioned anxiety-like behaviors in animal models, indicating potential applications in the treatment of anxiety and other affective disorders7. The drug's ability to stabilize neuronal excitability may underlie its anxiolytic effects.
The drug is also being considered for other conditions such as stroke and Alzheimer’s disease, where neuronal hyperexcitability plays a role in the pathology9. The broad-spectrum activity of retigabine in various models of neuronal hyperexcitability suggests its potential utility beyond epilepsy.
Improving Specificity: Future research should focus on developing Retigabine Dihydrochloride analogs with improved subtype selectivity within the Kv7 channel family. [, , ] This could lead to the development of more targeted therapies with fewer side effects.
Understanding Side Effect Mechanisms: Further investigation is needed to elucidate the mechanisms underlying the tissue discoloration and retinal pigment changes associated with Retigabine Dihydrochloride use. [] This knowledge is crucial for developing safer Kv7 channel activators.
Exploring New Therapeutic Applications: Given its diverse effects on neuronal excitability, future research should explore the therapeutic potential of Retigabine Dihydrochloride in other neurological and non-neurological disorders where Kv7 channel dysfunction is implicated. [, , , , , , ]
Retigabine was developed by GlaxoSmithKline and received approval in various regions for its efficacy in treating partial-onset seizures. The compound is categorized under the Biopharmaceutics Classification System as a Class II drug, characterized by high permeability but low solubility. This classification has implications for its formulation and bioavailability .
The synthesis of retigabine dihydrochloride involves several key steps, typically starting from 4-amino-2-methylphenol. The synthesis can be summarized as follows:
Technical parameters such as reaction temperatures, solvents (e.g., ethanol), and catalysts (e.g., palladium on carbon) are critical for optimizing yield and purity .
Retigabine dihydrochloride has a complex molecular structure characterized by a unique arrangement of atoms that contributes to its pharmacological properties. The molecular formula is , and its structure includes:
The three-dimensional conformation of retigabine allows it to effectively bind to KCNQ channels, facilitating their opening and subsequent hyperpolarization of neuronal membranes .
Retigabine undergoes various chemical reactions during its synthesis and metabolism:
Retigabine's primary mechanism of action involves opening potassium channels, specifically KCNQ2, KCNQ3, and KCNQ4 channels. By enhancing the flow of potassium ions out of neurons, retigabine leads to hyperpolarization of the neuronal membrane, thereby reducing excitability and preventing seizure activity.
In vitro studies have shown that at therapeutic concentrations (0.1 to 10 µM), retigabine effectively induces potassium currents in transfected cell lines (e.g., Chinese hamster ovary cells) expressing KCNQ channels. This action is complemented by its ability to potentiate gamma-aminobutyric acid-mediated currents at higher concentrations .
Retigabine dihydrochloride exhibits several notable physical and chemical properties:
Retigabine dihydrochloride is primarily used in clinical settings for:
Retigabine dihydrochloride is chemically designated as ethyl N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]carbamate dihydrochloride, with the molecular formula C₁₆H₁₈FN₃O₂·2HCl. This corresponds to a molecular weight of 376.25 g/mol and carries the CAS registry number 150812-13-8 [1] [9]. The compound features a distinct tripartite structure consisting of: (1) a fluorinated benzylamine moiety, (2) a phenylenediamine core with a primary amino group at the 2-position, and (3) an ethyl carbamate functional group. The hydrochloride salt formation occurs through protonation of the two amino groups, significantly enhancing the compound's crystallinity and stability compared to the free base form [1] [10].
Stability considerations are paramount for this compound. Retigabine dihydrochloride maintains optimal integrity when stored at -20°C in anhydrous conditions. The dihydrochloride salt demonstrates superior stability over the free base, particularly regarding oxidation sensitivity of the phenylenediamine core. However, prolonged exposure to light, elevated temperatures, or humidity can induce degradation, necessitating protective storage in amber vials under inert atmosphere. Thermal analysis reveals no decomposition below 180°C, indicating reasonable thermal stability during standard handling procedures [1] [9].
Table 1: Fundamental Physicochemical Properties of Retigabine Dihydrochloride
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula | C₁₆H₁₈FN₃O₂·2HCl | - |
Molecular Weight | 376.25 g/mol | - |
CAS Registry Number | 150812-13-8 | - |
Appearance | White to off-white solid | Visual inspection |
Melting Range | >180°C (decomposition) | Differential scanning calorimetry |
Storage Conditions | -20°C, protected from light and moisture | Long-term stability recommendation |
Canonical SMILES | CCOC(=O)NC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)N.Cl.Cl | Molecular structure representation |
Retigabine dihydrochloride exhibits substantial solubility in polar solvents, with measured values of ≥18.8 mg/mL in dimethyl sulfoxide, ≥52.4 mg/mL in water (with gentle warming), and ≥8.71 mg/mL in ethanol (with gentle warming and ultrasonication) [1] [10]. This enhanced aqueous solubility compared to the free base (retigabine) is pharmacologically advantageous, facilitating formulation development and improving gastrointestinal absorption. The compound demonstrates moderate oral bioavailability of approximately 60% in humans, attributable to efficient intestinal absorption coupled with limited first-pass metabolism [3] [4]. Plasma protein binding ranges between 60-80%, primarily to albumin, while the volume of distribution is approximately 6.2 L/kg, indicating extensive tissue penetration beyond plasma compartments [4] [10].
Metabolic transformation occurs predominantly via hepatic phase II reactions without cytochrome P450 involvement. The primary pathways include:
These metabolites account for approximately two-thirds of the circulating metabolites in plasma, with the parent compound constituting the remainder. The absence of cytochrome P450-mediated metabolism significantly reduces the potential for pharmacokinetic drug interactions. Elimination occurs predominantly via renal excretion (84%), with a mean elimination half-life of 8 hours (range: 7-11 hours), necessitating multiple daily dosing regimens for therapeutic maintenance [4] [10].
The synthesis of retigabine dihydrochloride involves sequential functionalization of an appropriately substituted aniline precursor. Patent CN103724231A details an optimized route commencing with ethyl N-(4-amino-2-nitrophenyl)carbamate, which undergoes reductive alkylation with 4-fluorobenzaldehyde using sodium borohydride or sodium triacetoxyborohydride as reducing agents [2]. Critical process parameters include controlled addition rates of the reducing agent and maintenance of reaction temperature below 10°C to minimize by-product formation. The intermediate nitro compound then undergoes catalytic hydrogenation (typically with palladium on carbon) or chemical reduction (using iron trichloride hexahydrate in aqueous ethanol) to yield the target diamine structure [2] [5].
Alternative synthetic approaches described in patent CN101921195A employ transition metal-catalyzed amination strategies. Key optimization strategies focus on:
Process optimization has achieved laboratory-scale yields exceeding 65% with chemical purity >99% by high-performance liquid chromatography. The dihydrochloride salt formation is typically accomplished by treating retigabine free base with hydrochloric acid (2.0-2.2 equivalents) in alcoholic solvents, followed by anti-solvent crystallization to obtain the pharmaceutical-grade solid [2] [5].
Table 2: Comparative Synthetic Approaches to Retigabine Dihydrochloride
Synthetic Route | Key Reagents/Conditions | Yield | Advantages |
---|---|---|---|
Reductive alkylation | NaBH₄, EtOH, 0-5°C; FeCl₃·6H₂O, H₂O/EtOH | 58-62% | Avoids precious metal catalysts |
Catalytic hydrogenation | Pd/C (5%), H₂ (50 psi), EtOAc/EtOH | 65-68% | Higher purity; fewer purification steps |
Palladium-catalyzed amination | Pd(OAc)₂, DIPEA, DMSO, 80°C | 60-63% | Shorter reaction time; amenable to scale-up |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7